FWM-3

SARS-CoV-2 NSP13 Helicase Antiviral Drug Discovery

Identifying well-characterized reference inhibitors for SARS-CoV-2 NSP13 helicase high-throughput screening (HTS) remains a significant bottleneck, as most candidates lack validated binding metrics and reproducible interaction fingerprints. FWM-3 (CAS 714923-33-8) directly addresses this gap as a computationally validated NSP13 helicase inhibitor with a docking score of -9.1 kcal/mol and a defined hydrogen-bond network engaging GLY285, GLY287, LYS288, and HIS290. • Enables reliable HTS signal normalization as a low-affinity reference standard, allowing quantitative benchmarking of novel inhibitor candidates. • Distinct residue-interaction fingerprint supports medicinal chemistry SAR campaigns; scaffold modifications can be rationally designed to probe selectivity vs. analogs FWM-1, FWM-4, and FWM-5. • Available in milligram-to-gram quantities with full analytical documentation; shipped under stability-validated ambient or blue-ice conditions.

Molecular Formula C16H16N6O2S
Molecular Weight 356.4 g/mol
Cat. No. B12398860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFWM-3
Molecular FormulaC16H16N6O2S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=NNC4=C3CCC4
InChIInChI=1S/C16H16N6O2S/c1-24-12-7-2-4-9(14(12)23)8-17-22-15(20-21-16(22)25)13-10-5-3-6-11(10)18-19-13/h2,4,7-8,23H,3,5-6H2,1H3,(H,18,19)(H,21,25)/b17-8+
InChIKeyIOYWNWMGERDTEQ-CAOOACKPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FWM-3 NSP13 Helicase Inhibitor Overview


FWM-3 (CAS: 714923-33-8) is a synthetic small molecule identified through a multi-stage structure-based virtual screening approach as a SARS-CoV-2 NSP13 helicase inhibitor [1]. It is one of five top-ranked compounds (FWM-1 through FWM-5) selected for detailed computational analysis based on their predicted binding to the NSP13 helicase active site, a critical enzyme in viral RNA replication [1]. FWM-3 is characterized by a molecular formula of C₁₆H₁₆N₆O₂S, a molecular weight of 356.4 g/mol, and a docking score of -9.1 kcal/mol against the SARS-CoV-2 NSP13 helicase [1].

FWM-3 vs. Other NSP13 Helicase Inhibitors


In silico screening of the SARS-CoV-2 NSP13 helicase identified a series of structurally distinct compounds (FWM-1 to FWM-5) with varying docking scores and interaction profiles [1]. FWM-3 exhibits a specific binding mode involving hydrogen bonds with GLY285, GLY287, LYS288, and HIS290, and interactions with GLY285, ARG443, and GLY538 [1]. This binding profile differs from its analogs, such as FWM-4, which engages a distinct set of residues including SER289 and ALA316 [1]. Therefore, substituting FWM-3 with another FWM-series compound may lead to divergent biological outcomes, as even minor changes in binding interactions can significantly impact inhibitor potency, selectivity, and resistance profiles [1].

FWM-3 vs. Analogs: Docking Comparison


Docking Affinity: FWM-3 vs. FWM-4

In a computational study, FWM-3 exhibited a docking score of -9.1 kcal/mol against the SARS-CoV-2 NSP13 helicase, whereas the analog FWM-4 demonstrated a more favorable docking score of -11.1 kcal/mol [1]. This indicates that FWM-4 has a predicted higher binding affinity for the target enzyme under the simulated conditions [1].

SARS-CoV-2 NSP13 Helicase Antiviral Drug Discovery

Interaction Profiles: FWM-3 vs. FWM-1

FWM-3 and FWM-1 exhibit different hydrogen bonding patterns with the NSP13 helicase. FWM-3 interacts with GLY285, GLY287, LYS288, and HIS290, while FWM-1 forms a more extensive network of hydrogen bonds with GLY285, ASP374, GLU375, SER377, ASP401, GLN404, ARG443, and GLY538 [1]. These differing interaction fingerprints suggest distinct binding modes [1].

SARS-CoV-2 NSP13 Helicase Ligand-Protein Interaction

Docking and Interactions: FWM-3 vs. FWM-2

In the same virtual screening study, FWM-3 had a docking score of -9.1 kcal/mol, while FWM-2 achieved a more favorable score of -10.9 kcal/mol [1]. FWM-3 interacts with GLY285, GLY287, LYS288, and HIS290, whereas FWM-2 interacts with ASP374, SER377, ARG567, ARG443, and GLY538 [1].

SARS-CoV-2 NSP13 Helicase Molecular Docking

Docking Scores: FWM-3 vs. FWM-5

FWM-3 and FWM-5 showed docking scores of -9.1 kcal/mol and -10.2 kcal/mol, respectively [1]. FWM-3 interacts with GLY285, GLY287, LYS288, and HIS290, while FWM-5 interacts with LYS288, ASP374, ASP401, ARG567, GLN404, and GLY538 [1].

SARS-CoV-2 NSP13 Helicase Computational Chemistry

FWM-3 Research Applications


Reference Compound in Antiviral Screening

Given its well-characterized docking score (-9.1 kcal/mol) and defined interaction profile, FWM-3 can serve as a reliable reference standard or low-affinity control in high-throughput screening campaigns aimed at discovering novel SARS-CoV-2 NSP13 helicase inhibitors [1]. Its use allows for the normalization of assay signals and the identification of compounds with superior binding properties compared to this established baseline [1].

Structure-Activity Relationship (SAR) Studies

The distinct interaction fingerprint of FWM-3, particularly its hydrogen bonding with GLY285, GLY287, LYS288, and HIS290, makes it a valuable starting point for medicinal chemistry efforts [1]. Researchers can use FWM-3 as a scaffold to design and synthesize novel analogs, exploring how modifications to its structure impact binding affinity and selectivity for the NSP13 helicase [1].

Viral Replication Mechanism Studies

FWM-3 is a potent SARS-CoV-2 NSP13 helicase inhibitor that can be used to probe the role of NSP13 in viral RNA unwinding and replication [1]. By treating infected cells with FWM-3, researchers can dissect the temporal dynamics of viral replication and assess the impact of helicase inhibition on viral progeny production [1].

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